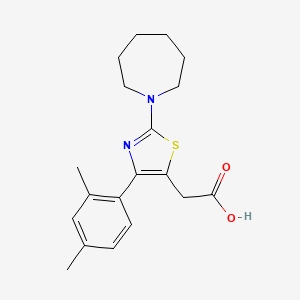
2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid is a complex organic compound notable for its thiazole and azepane structural components. The molecular formula is C19H24N2O2S, with a molecular weight of approximately 344.47 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Structural Characteristics
The compound features a thiazole ring, known for its diverse biological activities, and an azepane moiety that enhances its pharmacological potential. The presence of the 2,4-dimethylphenyl group contributes to its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazole rings often exhibit significant biological activities. The specific biological activities of this compound are still under investigation; however, preliminary studies suggest it may possess similar properties to other thiazole derivatives.
Potential Biological Activities:
- Antibacterial Activity : Thiazole derivatives are frequently associated with antibacterial effects. This compound's structure suggests it may inhibit bacterial growth.
- Antifungal Activity : Similar to antibacterial properties, the antifungal potential is also anticipated due to the thiazole component.
- Anticancer Properties : Initial findings indicate that this compound could interact with cancer cell lines, potentially leading to apoptosis in malignant cells.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Detailed studies are necessary to elucidate these pathways.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique biological activity of this compound. Below is a table summarizing related compounds and their known biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-4-(2,4-dimethylphenyl)thiazol-5-yl acetic acid | Contains a chlorophenyl group | Antibacterial activity |
| 2-[4-(4-Ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid | Ethyl and methoxy substitutions | Potential anti-inflammatory properties |
| 4-Methoxy-N-[3-methylbenzothiazol-6-yloxy]benzamide | Benzamide derivative | Anticancer activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities. For example:
- Cytotoxicity Studies : In vitro evaluations have shown that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 and HeLa cells. These studies typically employ assays to determine IC50 values (the concentration required to inhibit cell growth by 50%).
- Apoptosis Induction : Flow cytometry analyses have revealed that some thiazole derivatives can induce apoptosis in cancer cells in a dose-dependent manner . This suggests that this compound may also exhibit similar apoptotic effects.
Properties
Molecular Formula |
C19H24N2O2S |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H24N2O2S/c1-13-7-8-15(14(2)11-13)18-16(12-17(22)23)24-19(20-18)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,22,23) |
InChI Key |
IMKBOMAKAAZAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















